molecular formula C12H16N2O2 B15317142 2-Cycloheptylpyrimidine-4-carboxylic acid

2-Cycloheptylpyrimidine-4-carboxylic acid

Cat. No.: B15317142
M. Wt: 220.27 g/mol
InChI Key: PJQZOTZUBCUMTD-UHFFFAOYSA-N
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Description

2-Cycloheptylpyrimidine-4-carboxylic acid is a heterocyclic compound with a pyrimidine ring substituted with a cycloheptyl group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cycloheptylpyrimidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of cycloheptylamine with ethyl cyanoacetate followed by cyclization with formamide can yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed carbonylation reactions has been reported as an efficient method for producing pyrimidine derivatives on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Cycloheptylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted pyrimidine derivatives with various functional groups at the 2-position.

Scientific Research Applications

2-Cycloheptylpyrimidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cycloheptylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cycloheptylpyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cycloheptyl group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

2-cycloheptylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)10-7-8-13-11(14-10)9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,15,16)

InChI Key

PJQZOTZUBCUMTD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=NC=CC(=N2)C(=O)O

Origin of Product

United States

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